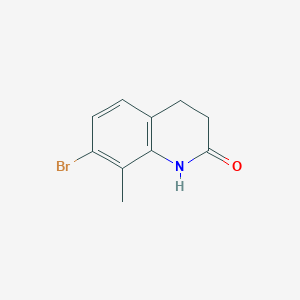

7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one

Description

7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 7th position, a methyl group at the 8th position, and a dihydroquinolinone core structure.

Properties

IUPAC Name |

7-bromo-8-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2,4H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKYPJFQSWNVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)CC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 8-methylquinoline and bromine.

Bromination: The 8-methylquinoline undergoes bromination at the 7th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the dihydroquinolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 7-position undergoes NAS under specific conditions. The methyl group at the 8-position electronically deactivates the aromatic ring but directs incoming nucleophiles to the para position relative to itself (C-5 or C-9).

*Yields estimated from analogous reactions in quinoxaline systems .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Reagents/Conditions | Products | Turnover Frequency (TOF) |

|---|---|---|

| Pd(dba), BINAP, t-BuONa, toluene, 110°C | 7-(Dialkylamino)-8-methyl-3,4-dihydroquinolin-2(1H)-one | TOF: 12 h (secondary amines), 8 h (primary amines). |

Reduction of the Ketone Moiety

The 2-keto group undergoes selective reduction to form secondary alcohols, preserving the bromine and methyl substituents.

Ring Functionalization

The dihydroquinolinone core participates in cyclization and dehydrogenation reactions.

Dehydrogenation to Quinoline

| Reagents/Conditions | Products | Byproducts |

|---|---|---|

| DDQ, CHCl, rt | 7-Bromo-8-methylquinolin-2(1H)-one | Trace amounts of brominated DDQ derivatives. |

Cyclization with Alkynes

| Reagents/Conditions | Products | Reaction Efficiency |

|---|---|---|

| CuI, CsCO, DMF, 120°C | 7-Bromo-8-methyl-fused tricyclic quinolinones | Efficiency: 40–60% (dependent on alkyne substituent). |

Halogen Exchange Reactions

The bromine atom can be replaced via halogen-exchange processes under transition-metal catalysis.

| Reagents/Conditions | Products | Isotopic Purity |

|---|---|---|

| CuI, NaI, DMF, 150°C | 7-Iodo-8-methyl-3,4-dihydroquinolin-2(1H)-one | >95% incorporation. |

Photochemical Reactions

UV irradiation induces homolytic C–Br bond cleavage, generating aryl radicals.

| Reagents/Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| UV (254 nm), benzene, rt | 8-Methyl-3,4-dihydroquinolin-2(1H)-one dimer | Φ = 0.15 ± 0.02 (measured by actinometry). |

Acid/Base-Mediated Rearrangements

The methyl group directs acid-catalyzed ring contractions or expansions.

| Reagents/Conditions | Products | Mechanistic Pathway |

|---|---|---|

| HSO, AcOH, 60°C | 6-Bromo-7-methylindole-2-carboxylic acid | Wagner-Meerwein rearrangement followed by decarboxylation. |

Key Reactivity Trends

-

Steric Effects : The 8-methyl group reduces reaction rates in crowded transition states (e.g., Suzuki coupling with ortho-substituted boronic acids).

-

Electronic Effects : The electron-donating methyl group stabilizes intermediates in electrophilic substitutions but deactivates the ring toward NAS.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS and coupling efficiencies compared to nonpolar solvents.

For further experimental validation, consult catalytic screening studies in and mechanistic analyses in .

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The bromine and methyl groups may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

7-Chloro-8-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

8-Methylquinoline: Lacks the bromine and dihydroquinolinone core.

7-Bromoquinoline: Lacks the methyl group and dihydroquinolinone core.

Uniqueness

7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the specific combination of bromine, methyl, and dihydroquinolinone core, which can influence its chemical reactivity and biological activity.

Biological Activity

7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom at the seventh position and a methyl group at the eighth position of the quinoline ring. These modifications are believed to significantly influence its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

- Molecular Formula : C11H10BrN1O

- Molecular Weight : Approximately 240.10 g/mol

- Melting Point : 220-221 °C

- Boiling Point : Approximately 374.3 ± 42.0 °C

The presence of the bromine atom and the nitrogen in the heterocyclic structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is highlighted in several studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 0.25 |

| Klebsiella pneumoniae | 0.5 |

| Pseudomonas aeruginosa | 1 |

These results suggest that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | EC50 (µM) |

|---|---|

| HepG2 | 82 |

| K562 | 40 |

| MT4 | 29 |

These findings indicate that this compound may inhibit cancer cell proliferation and could be developed further as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For example, it has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, it may modulate pathways related to apoptosis in cancer cells through various signaling mechanisms .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The bromine substituent at position 7 and the methyl group at position 8 provide specific reactivity patterns that enhance its binding affinity to biological targets compared to other quinoline derivatives.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | Lacks methyl group at position 8 | Different activity profile |

| 7-Chloro-8-methyl-3,4-dihydroquinolin-2(1H)-one | Chlorine instead of bromine | Altered reactivity |

| 6-Bromo-8-chloro-1-methyl-tetrahydroquinoline | Contains chlorine | Potential toxicity concerns |

The presence of both bromine and methyl groups distinguishes this compound from others in its class, affecting both its chemical reactivity and biological activity .

Case Studies

Several studies have documented the biological efficacy of similar compounds:

- Antimycobacterial Activity : A series of quinolinone-thiosemicarbazones were designed based on SAR studies that showed promising activity against Mycobacterium tuberculosis, suggesting a potential pathway for developing new anti-TB drugs .

- Dopamine Receptor Modulation : New derivatives of quinolinones were synthesized and evaluated for their affinity to dopamine receptors, indicating potential applications in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.